molecular formula C10H6O6 B6338901 2,3-Dihydro-2,3-dioxo-1,4-benzodioxin-6-carboxylic acid methyl ester CAS No. 97005-07-7

2,3-Dihydro-2,3-dioxo-1,4-benzodioxin-6-carboxylic acid methyl ester

Cat. No. B6338901
CAS RN: 97005-07-7
M. Wt: 222.15 g/mol
InChI Key: PJSAXGJJJABBLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-2,3-dioxo-1,4-benzodioxin-6-carboxylic acid methyl ester (DBM) is a synthetic compound belonging to the class of benzodioxins, which are derivatives of the dibenzodioxin family. DBM has been studied extensively due to its potential applications in various scientific fields, such as biology, chemistry, and pharmacology. In particular, DBM has been studied for its potential as a therapeutic agent and as a research tool in the laboratory.

Scientific Research Applications

2,3-Dihydro-2,3-dioxo-1,4-benzodioxin-6-carboxylic acid methyl ester has a number of applications in scientific research. In biology, 2,3-Dihydro-2,3-dioxo-1,4-benzodioxin-6-carboxylic acid methyl ester has been used as a tool for studying the mechanism of action of certain drugs, such as anticonvulsants and antidepressants. It has also been used to study the biochemical and physiological effects of certain drugs, such as anti-inflammatory drugs and anticonvulsants. In addition, 2,3-Dihydro-2,3-dioxo-1,4-benzodioxin-6-carboxylic acid methyl ester has been used to study the role of certain enzymes in the metabolism of drugs. In chemistry, 2,3-Dihydro-2,3-dioxo-1,4-benzodioxin-6-carboxylic acid methyl ester has been used as a reagent in the synthesis of a variety of organic compounds, including dyes and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-2,3-dioxo-1,4-benzodioxin-6-carboxylic acid methyl ester is not fully understood. However, it is thought to interact with cell membranes, leading to changes in the activity of certain enzymes. It is believed that 2,3-Dihydro-2,3-dioxo-1,4-benzodioxin-6-carboxylic acid methyl ester binds to certain proteins in the cell membrane, leading to changes in the activity of these proteins. In addition, 2,3-Dihydro-2,3-dioxo-1,4-benzodioxin-6-carboxylic acid methyl ester has been shown to interact with certain receptors in the cell membrane, which can lead to changes in the activity of certain ion channels.
Biochemical and Physiological Effects
2,3-Dihydro-2,3-dioxo-1,4-benzodioxin-6-carboxylic acid methyl ester has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to affect the activity of certain enzymes, such as cytochrome P450 enzymes, and to affect the activity of certain ion channels. In addition, 2,3-Dihydro-2,3-dioxo-1,4-benzodioxin-6-carboxylic acid methyl ester has been shown to affect the release of certain neurotransmitters, such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

The use of 2,3-Dihydro-2,3-dioxo-1,4-benzodioxin-6-carboxylic acid methyl ester in laboratory experiments has several advantages. First, 2,3-Dihydro-2,3-dioxo-1,4-benzodioxin-6-carboxylic acid methyl ester is relatively easy to synthesize and is relatively stable. Second, 2,3-Dihydro-2,3-dioxo-1,4-benzodioxin-6-carboxylic acid methyl ester is relatively non-toxic and is not known to have any long-term adverse effects. Finally, 2,3-Dihydro-2,3-dioxo-1,4-benzodioxin-6-carboxylic acid methyl ester can be used to study the mechanism of action of certain drugs, as well as the biochemical and physiological effects of certain drugs.
The main limitation of 2,3-Dihydro-2,3-dioxo-1,4-benzodioxin-6-carboxylic acid methyl ester is that it is relatively unstable in aqueous solutions. Therefore, it is important to use appropriate solvents and buffers when using 2,3-Dihydro-2,3-dioxo-1,4-benzodioxin-6-carboxylic acid methyl ester in laboratory experiments.

Future Directions

Future research on 2,3-Dihydro-2,3-dioxo-1,4-benzodioxin-6-carboxylic acid methyl ester could focus on its potential therapeutic applications. In particular, further research could be conducted to determine the efficacy and safety of 2,3-Dihydro-2,3-dioxo-1,4-benzodioxin-6-carboxylic acid methyl ester as a therapeutic agent. In addition, further research could be conducted to develop more efficient methods for synthesizing 2,3-Dihydro-2,3-dioxo-1,4-benzodioxin-6-carboxylic acid methyl ester. Finally, further research could be conducted to better understand the mechanism of action of 2,3-Dihydro-2,3-dioxo-1,4-benzodioxin-6-carboxylic acid methyl ester and its biochemical and physiological effects.

Synthesis Methods

2,3-Dihydro-2,3-dioxo-1,4-benzodioxin-6-carboxylic acid methyl ester can be synthesized by a number of methods, including the reaction of tetrachlorodibenzodioxin (TCDD) with methylmagnesium bromide in THF solvent, followed by oxidation with hydrogen peroxide. The reaction of TCDD with magnesium ethoxide in THF solvent, followed by oxidation with hydrogen peroxide, is another method for the synthesis of 2,3-Dihydro-2,3-dioxo-1,4-benzodioxin-6-carboxylic acid methyl ester.

properties

IUPAC Name

methyl 2,3-dioxo-1,4-benzodioxine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O6/c1-14-8(11)5-2-3-6-7(4-5)16-10(13)9(12)15-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSAXGJJJABBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=O)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3-dioxo-1,4-benzodioxine-6-carboxylate

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